molecular formula C10H13N B1582000 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine CAS No. 7197-96-8

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine

货号: B1582000
CAS 编号: 7197-96-8
分子量: 147.22 g/mol
InChI 键: CULUYAUTCSKQNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic compound with a seven-membered ring fused to a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine can be achieved through several methods. One common approach involves the reduction of cyclohepta[b]pyridine-5,9-dione using chemoselective and enantioselective reduction techniques . Another method includes the condensation reaction of indole-fused cycloheptanone and hydrazines to construct the seven-membered ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce the desired this compound .

科学研究应用

Medicinal Chemistry

Pharmacological Properties:
The compound has been identified as a potential candidate for drug development due to its interactions with specific biological targets. Notably:

  • CGRP Receptor Antagonism: It has been shown to act as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology. In vitro studies indicate that it effectively inhibits CGRP-induced signaling pathways, suggesting its potential use in migraine treatment .
  • Antimycobacterial Activity: Derivatives of this compound have demonstrated promising antimycobacterial properties. For instance, studies show better binding affinities to mycobacterial enzymes compared to traditional antibiotics like isoniazid .

Case Studies:
A study on 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)-sulfinyl]-1H-benzimidazole analogs revealed that some derivatives exhibited superior antisecretory activity against gastric acid secretion compared to established medications like omeprazole . This highlights the compound's potential in developing new therapeutic agents.

Organic Synthesis

Chemical Reactions:
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine serves as an important intermediate in the synthesis of more complex organic molecules. It undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert functional groups such as nitriles to amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by others .

Applications in Synthesis:
The compound's unique bicyclic structure allows for diverse synthetic applications. For example, it has been utilized as a precursor in the synthesis of novel chemical entities with enhanced biological activities .

Material Science

Catalytic Applications:
Recent research has explored the use of derivatives of this compound in catalysis. For instance:

  • Ring-opening Polymerization (ROP): The compound has been evaluated for its efficiency in catalyzing the ROP of cyclic esters. Studies indicate that specific zinc complexes derived from this compound exhibit high catalytic activity and conversion rates .

Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryCGRP receptor antagonism; antimycobacterial agentsEffective inhibition of CGRP signaling; superior binding affinities observed
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity leading to diverse synthetic pathways
Material ScienceCatalytic applications in polymerizationHigh catalytic efficiency in ROP processes

作用机制

The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it acts as an antagonist to the calcitonin gene-related peptide receptor, thereby inhibiting the effects of this peptide and providing relief from migraines . The compound’s interaction with other molecular targets and pathways can vary depending on its specific application and functional modifications.

相似化合物的比较

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is unique due to its specific ring structure and the absence of additional functional groups, making it a versatile intermediate for further chemical modifications and applications.

生物活性

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is a bicyclic compound with a unique seven-membered ring structure. Its derivatives have garnered attention in medicinal chemistry for their potential biological activities, particularly as pharmacological agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. While specific targets remain under investigation, some studies suggest that its derivatives may act as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptors, which are implicated in migraine and other pain-related disorders .

Biochemical Pathways

The compound's potential effects on neurotransmitter systems and ion channels may contribute to its therapeutic efficacy. For instance, CGRP receptor antagonists have demonstrated effectiveness in treating acute migraine attacks by blocking the vasodilatory effects of CGRP .

Pharmacokinetics

Current research on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is limited. However, understanding these properties is crucial for predicting its clinical utility. Early studies indicate that modifications to the compound can enhance its bioavailability and therapeutic index.

Biological Activities

The following table summarizes various biological activities associated with this compound and its derivatives:

Activity Description References
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Preliminary data suggest potential anticancer properties through apoptosis induction in cancer cells.
CGRP Receptor Antagonism Effective in reducing migraine symptoms by blocking CGRP pathways.
Neuroprotective Effects Potential to protect neurons from damage in neurodegenerative conditions.

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial properties of 3-nitro derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membrane integrity.
  • Migraine Treatment : Clinical trials involving CGRP receptor antagonists derived from this compound demonstrated significant reductions in migraine frequency and severity compared to placebo groups. These findings support the hypothesis that targeting CGRP pathways can be an effective strategy for migraine management .
  • Neuroprotection : Research on neuroprotective effects indicated that certain derivatives could mitigate neuronal apoptosis induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

属性

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9-6-4-8-11-10(9)7-3-1/h4,6,8H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUYAUTCSKQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992663
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7197-96-8
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7197-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Cycloheptenopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007197968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-CYCLOHEPTENOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT76EZW9PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
Customer
Q & A

Q1: What are the key structural features of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives that contribute to their anti-inflammatory activity?

A1: Research suggests that replacing the CH linkage in 8-benzylidene-substituted 5,6,7,8-tetrahydroquinolines with other spacer groups and expanding the cycloalkyl ring to a seven-membered system enhances anti-inflammatory activity. Specifically, 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines, such as compound 27 (WY-28342), have demonstrated notable efficacy in rat models of carrageenan paw edema and developing adjuvant arthritis. []

Q2: How does the cycloheptane ring conformation influence the crystal structure of this compound derivatives?

A2: X-ray crystallography studies reveal that the cycloheptane ring typically adopts a chair conformation in these compounds. This conformation influences the overall molecular geometry and interactions with surrounding molecules in the crystal lattice. For example, in 2-(4-bromophenyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, the chair conformation of the cycloheptane ring contributes to the observed C—Br⋯π interactions that govern the three-dimensional supramolecular architecture. []

Q3: Can this compound be used as a scaffold for developing novel antiulcer agents?

A3: Yes, studies have demonstrated the potential of this scaffold in antiulcer drug development. For instance, TY-11345, a benzimidazole derivative incorporating the this compound moiety, exhibited superior antisecretory potency and (H+ + K+)-ATPase inhibitory activity compared to omeprazole. This suggests that further exploration of this chemical class could lead to promising antiulcer therapies. []

Q4: Has the this compound scaffold been investigated for its cardioprotective potential?

A4: Yes, research has explored the cardioprotective effects of compounds containing this scaffold. TY-51924, a sodium 3-guanidinocarbonyl-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ylmethyl sulfate monoethanolate, demonstrated selective inhibition of the Na+/H+ exchanger (NHE)-1. In dog models of ischemia/reperfusion injury, TY-51924 administered before reperfusion significantly reduced infarct size, suggesting potential as a cardioprotective agent. []

Q5: What synthetic strategies are commonly employed to prepare this compound derivatives?

A5: Several synthetic routes have been reported, including:

  • Dehydrobromination: αα-Dibromocycloheptanones can be treated with lithium salts in dimethylformamide to yield the desired cyclohepta[b]pyridine system. []
  • Multi-component reactions: One-pot reactions involving cycloheptanone, aromatic aldehydes, and malononitrile in the presence of sodium alkoxide can efficiently produce benzylidene-substituted derivatives. []
  • N-Oxide chemistry: Conversion of this compound to its N-oxide, followed by transformation to the 9-hydroxy derivative and subsequent oxidation, provides a route to 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one. []

Q6: How do substituents on the this compound core influence the crystal packing of these compounds?

A6: The nature and position of substituents play a crucial role in dictating intermolecular interactions within the crystal lattice. For instance, in derivatives featuring a 2-aminopyridine ring fused to the cycloheptane, N—H⋯Nnitrile hydrogen bonds often dominate, leading to the formation of inversion dimers. These dimers can further assemble into more complex architectures depending on other substituents present. [, ]

Q7: Are there homologous series of compounds incorporating the this compound core?

A7: Yes, researchers have synthesized and characterized homologous series where the size of the fused ring system is varied. For example, a series comprising 2-methoxy-4-(thiophen-2-yl)-substituted derivatives with increasing ring size (tetrahydroquinoline, tetrahydro-5H-cyclohepta[b]pyridine, and hexahydrocycloocta[b]pyridine) has been reported. While all three compounds exhibited C—H⋯N hydrogen bonding, their crystal packing and molecular conformations differed significantly. []

Q8: What analytical techniques are commonly employed to characterize this compound derivatives?

A8: A combination of techniques is used, including:

  • NMR spectroscopy (1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. []
  • X-ray crystallography: Reveals the three-dimensional arrangement of atoms in the solid state, offering valuable insights into molecular conformation, intermolecular interactions, and crystal packing. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。